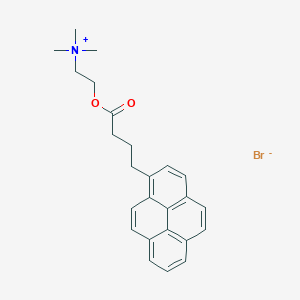

1-Pyrenebutyrylcholine

Beschreibung

Eigenschaften

IUPAC Name |

trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYVZSJAWYAJHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972920 | |

| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57440-79-6 | |

| Record name | 1-Pyrenebutyrylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057440796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Steric and Electronic Effects

The bulky pyrene moiety imposes significant steric hindrance during nucleophilic substitution and esterification. Alkoxy intermediates (e.g., 1-propoxylpyrene) mitigate this by temporarily reducing steric bulk. Electronic effects also play a role: the electron-withdrawing nature of the pyrene ring activates the carbonyl carbon for nucleophilic attack by choline’s hydroxyl group.

Analyse Chemischer Reaktionen

1-Pyrenebutyrylcholine undergoes various chemical reactions, primarily involving its fluorescent properties:

Oxidation and Reduction: These reactions can alter the fluorescence intensity and lifetime of the compound, which is crucial for its application as a probe.

Substitution Reactions: These can modify the functional groups attached to the pyrene moiety, potentially altering its binding affinity and specificity for acetylcholine receptors.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Neurobiological Applications

1-PBC is primarily utilized to investigate the cholinergic system, which plays a crucial role in neurotransmission. Its unique properties allow researchers to visualize and quantify cholinergic activity at synapses.

Case Study: Synaptic Localization

In a study involving frog neuromuscular junctions, 1-PBC was used to differentiate between presynaptic and postsynaptic regions. The intense presynaptic fluorescence observed was unaffected by common blockers like alpha-bungarotoxin, indicating its specificity for cholinergic receptors .

Membrane Studies

The compound is also employed in studies related to membrane dynamics, particularly in understanding the interactions between lipids and proteins.

Spin Labeling in Membrane Research

1-PBC can serve as a spin label in electron spin resonance (ESR) spectroscopy. It helps in probing the hydrophilic regions of lipid bilayers and studying membrane permeability and interactions with proteins.

| Application | Description |

|---|---|

| Spin Labeling | Used in ESR to study molecular dynamics in membranes. |

| Membrane Permeability | Monitors changes in membrane integrity via release from liposomes. |

| Protein Interactions | Investigates how membrane-associated proteins affect lipid bilayer properties. |

Case Study: Membrane Permeability

Research demonstrated that 1-PBC could effectively assess membrane permeability under various conditions, such as osmotic stress. The release of 1-PBC from liposomes was monitored to gain insights into the factors influencing membrane leakage.

Choline Transport Mechanisms

1-PBC has been identified as a potent inhibitor of choline uptake mechanisms in renal epithelial cells.

Inhibition Studies

In studies using Madin-Darby canine kidney (MDCK) cells, 1-PBC significantly inhibited choline uptake, providing insights into choline transport mechanisms and their regulation .

Fluorescence Imaging Techniques

The fluorescence properties of 1-PBC make it an excellent candidate for imaging techniques aimed at studying cellular processes.

Imaging Applications

Fluorescence microscopy utilizing 1-PBC allows for real-time visualization of cholinergic activity and receptor localization within living cells .

| Technique | Details |

|---|---|

| Fluorescence Microscopy | Enables visualization of receptor binding and activity |

| Electrophysiological Techniques | Assesses functional responses at synapses |

Summary of Findings

The applications of 1-Pyrenebutyrylcholine span multiple research domains, including neurobiology and membrane biophysics. Its ability to act as a fluorescent probe facilitates the study of complex biological systems.

- Neurobiology : Visualizes cholinergic activity; distinguishes synaptic regions.

- Membrane Dynamics : Probes lipid-protein interactions; assesses permeability.

- Choline Transport : Inhibits uptake mechanisms; informs on transport regulation.

- Imaging Techniques : Enhances real-time observation of cellular processes.

Wirkmechanismus

1-Pyrenebutyrylcholine exerts its effects by binding to acetylcholine receptor sites at the neuromuscular junction. This binding is nondepolarizing and reversible, meaning it blocks the receptor without causing prolonged activation. The compound’s fluorescence properties allow for the visualization of these interactions, providing insights into receptor distribution and dynamics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Butyrylcholine Structural Similarity: Both contain a choline backbone and ester group. Functional Differences: Butyrylcholine lacks fluorescence, limiting its use to non-optical assays. This compound’s pyrene group enables real-time tracking of enzymatic hydrolysis or receptor binding. Biochemical Role: Butyrylcholine is hydrolyzed by butyrylcholinesterase (BChE), while this compound may serve as a fluorescent substrate for BChE activity monitoring.

1-(4-Pyridyl)-1-butylamine dihydrochloride

- Structural Contrast : Contains a pyridine ring and primary amine, differing from this compound’s quaternary ammonium and aromatic systems.

- Applications : Used in pharmaceutical synthesis, whereas this compound is tailored for biochemical assays.

Pyrrolidinone Derivatives (e.g., ) Functional Groups: Share tertiary amines but lack choline’s quaternary ammonium and ester moieties. Research Use: Studied for neuropharmacological effects, contrasting with this compound’s focus on enzymatic or membrane interactions.

Phosphatidylcholine (18:2-18:1) Structural Divergence: A phospholipid with choline headgroup, critical for membrane structure. Role in Biology: Unlike this compound, phosphatidylcholine is endogenous and non-fluorescent, serving as a structural lipid rather than a probe.

Biologische Aktivität

1-Pyrenebutyrylcholine (PBC) is a fluorescent probe that has gained attention in the field of neurobiology due to its cholinergic properties. This compound is structurally related to acetylcholine and exhibits unique biological activities that make it a valuable tool for studying cholinergic signaling pathways. This article will explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrene moiety attached to a butyryl group and a choline component. Its chemical structure can be represented as follows:

This compound exhibits fluorescence properties, which are essential for its application as a probe in biological systems.

This compound acts primarily as a cholinergic agent. Its mechanism involves:

- Binding to Acetylcholine Receptors : PBC interacts with nicotinic and muscarinic acetylcholine receptors, mimicking the action of acetylcholine .

- Fluorescent Signaling : Upon binding to receptors, PBC emits fluorescence, allowing visualization of receptor localization and activity in live cells .

Pharmacological Effects

This compound has been shown to exert several pharmacological effects:

- Neuromuscular Blockade : At micromolar concentrations, PBC produces a nondepolarizing blockade at the neuromuscular junction in frogs, indicating its potential use in studying neuromuscular transmission .

- Cholinolytic Activity : It has been observed to exert cholinolytic effects in hypersensitive denervated muscles, suggesting its utility in understanding muscle receptor dynamics .

Case Studies and Research Findings

Several studies have elucidated the biological activity of PBC:

- Fluorescent Imaging : A study demonstrated that PBC could be used for imaging cholinergic synapses in live tissue. The probe's localization was confirmed through fluorescence microscopy, revealing intense presynaptic fluorescence without alteration by common cholinergic blockers .

- Electrophysiological Studies : PBC was employed in electrophysiological experiments to assess its impact on synaptic transmission. Results indicated that it could reversibly block neurotransmission without causing depolarization, highlighting its potential as a research tool for investigating synaptic mechanisms .

- Red Blood Cell Morphology : Research on the effects of PBC on red blood cell shape showed alterations induced by this compound, suggesting broader implications for its role in cellular signaling pathways beyond the nervous system .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other cholinergic agents:

| Compound | Action Type | Mechanism | Key Findings |

|---|---|---|---|

| This compound | Cholinergic Probe | Binds to ACh receptors | Nondepolarizing block at neuromuscular junction |

| Acetylcholine | Neurotransmitter | Binds to ACh receptors | Essential for muscle contraction |

| d-Tubocurarine | Competitive Antagonist | Blocks ACh receptor sites | Causes paralysis by preventing muscle contraction |

Future Directions

The unique properties of this compound position it as a promising candidate for future research endeavors:

- Therapeutic Applications : Investigating its potential therapeutic uses in conditions like myasthenia gravis or other neuromuscular disorders.

- Advanced Imaging Techniques : Utilizing PBC in combination with modern imaging technologies to explore synaptic dynamics in real-time.

- Mechanistic Studies : Further studies on its interaction with various receptor subtypes could provide insights into cholinergic signaling pathways.

Q & A

Q. What are the key considerations for synthesizing and characterizing 1-Pyrenebutyrylcholine to ensure reproducibility?

Synthesis should begin with validated protocols for pyrene derivatives and choline-based compounds. For characterization:

- Purity : Use HPLC or GC-MS to confirm ≥95% purity, with residual solvent analysis .

- Structural confirmation : Combine , , and high-resolution mass spectrometry (HRMS). For novel derivatives, elemental analysis is recommended .

- Documentation : Provide full synthetic details (reagents, solvents, reaction conditions) in the main text for up to five compounds; additional data should be in supplementary materials .

Q. How should researchers design assays to quantify this compound in biological matrices?

- Sample preparation : Homogenize tissues or cells in cold PBS, centrifuge to remove debris, and use ice-cold buffers to prevent degradation .

- Calibration : Prepare a 50 mM stock solution of a structurally similar standard (e.g., phosphatidylcholine) and serially dilute it. Include a background control to subtract matrix interference .

- Replicates : Run duplicates for statistical validity, and validate the assay with spike-and-recovery experiments in the target matrix .

Q. What spectroscopic techniques are most effective for analyzing this compound’s photophysical properties?

- Fluorescence spectroscopy : Measure emission/excitation spectra in solvents of varying polarity to assess environmental sensitivity.

- UV-Vis spectroscopy : Confirm absorption maxima (e.g., pyrene’s characteristic ~340 nm peak) and molar extinction coefficients .

- Quenching studies : Use iodide or acrylamide to evaluate accessibility of the pyrene moiety in complex systems .

Advanced Research Questions

Q. How can contradictions in reported binding affinities of this compound to cholinesterases be resolved?

- Experimental variables : Standardize buffer pH (e.g., 7.4 for physiological conditions), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. tissue-extracted) .

- Data normalization : Express results as % inhibition relative to a positive control (e.g., donepezil) and account for enzyme batch variability via inter-assay controls .

- Structural insights : Use molecular docking (e.g., PDB structures of butyrylcholinesterase) to compare binding modes and identify critical residues .

Q. What strategies optimize the use of this compound as a fluorescent probe in live-cell imaging without artifacts?

- Concentration titration : Test 0.1–10 µM ranges to balance signal intensity and cytotoxicity .

- Controls : Include cells treated with non-fluorescent analogs (e.g., butyrylcholine) to distinguish specific labeling from autofluorescence .

- Temporal resolution : Perform time-lapse imaging under low illumination to minimize photobleaching of the pyrene group .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s solubility?

- In silico refinement : Use COSMO-RS or Hansen solubility parameters to model solvent interactions, prioritizing DMSO/water mixtures for experimental validation .

- Experimental validation : Measure solubility via nephelometry in 5–10 solvent systems and correlate with logP calculations .

- Error analysis : Compare force fields (e.g., GAFF vs. CGenFF) in MD simulations to identify parameter biases .

Methodological Best Practices

Q. What statistical approaches are critical when analyzing dose-response data for this compound?

Q. How to validate the specificity of this compound in enzyme inhibition assays?

- Competitive assays : Co-incubate with excess substrate (e.g., acetylcholine) and monitor recovery of enzyme activity .

- Off-target screening : Test against related enzymes (e.g., acetylcholinesterase, carboxylesterases) at 10× concentrations .

- Mutation studies : Use site-directed mutagenesis of suspected binding residues (e.g., Ser198 in butyrylcholinesterase) to confirm mechanistic hypotheses .

Data Presentation and Reproducibility

Q. What metadata is essential for publishing reproducible synthesis protocols?

- Reagent details : Supplier, catalog number, batch, and purity (e.g., “Sigma-Aldrich, 98%, Batch #X”) .

- Instrument parameters : NMR field strength, MS ionization mode, HPLC column specifications .

- Raw data : Deposit chromatograms, spectra, and crystallographic files in public repositories (e.g., Zenodo, ChemRxiv) .

How to structure a research question investigating this compound’s dual role as a probe and inhibitor?

Apply the FINER framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.